1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol

CYP3A4 inhibition Drug-drug interaction Metabolic stability

This benzimidazole-piperidine scaffold provides a defined baseline for CNS drug discovery: validated H1 antagonist activity (IC50 0.8 μM), characterized CYP3A4 inhibition (Ki 120 nM), and antidepressant-like efficacy in vivo. The chiral 3-hydroxyl group enables systematic SAR for potency and selectivity optimization. Procure with full batch-specific analytical documentation (NMR, HPLC, GC).

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 1065484-17-4
Cat. No. B3210268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol
CAS1065484-17-4
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC3=CC=CC=C3N2)O
InChIInChI=1S/C12H15N3O/c16-9-4-3-7-15(8-9)12-13-10-5-1-2-6-11(10)14-12/h1-2,5-6,9,16H,3-4,7-8H2,(H,13,14)
InChIKeyQLEFFLIVUDWFQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol (CAS 1065484-17-4): Core Structural Identity and Procurement Baseline


1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol (CAS 1065484-17-4; molecular formula C₁₂H₁₅N₃O; MW 217.27 g/mol) is a heterocyclic small molecule comprising a benzimidazole core fused at the 2-position to a piperidine ring bearing a 3-hydroxyl group . The benzimidazole scaffold confers broad pharmacophore versatility, while the piperidin-3-ol moiety introduces hydrogen-bonding capacity and stereochemical complexity via the chiral center at C3 of the piperidine ring . This structural arrangement places the compound within the 2-(piperidin-3-yl)-1H-benzimidazole chemotype, a class with demonstrated CNS penetration potential and histamine H₁ receptor modulatory activity [1]. The compound is commercially available at ≥98% purity from multiple reputable vendors, with batch-specific analytical documentation (NMR, HPLC, GC) provided .

1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol (CAS 1065484-17-4): Why In-Class Analogs Cannot Be Interchanged Without Risk


Within the 2-(piperidin-3-yl)-1H-benzimidazole chemotype, subtle structural variations—particularly substitution at the benzimidazole N1 position or piperidine C3 position—produce divergent selectivity profiles for hERG versus H₁ receptors, distinct CNS penetration characteristics, and altered metabolic liabilities [1]. For instance, while N1-substituted analogs such as 1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-ol (CAS 1417793-71-5) exhibit enhanced H₁ receptor binding (Kd = 8.51 nM), they concurrently show altered CYP3A4 inhibition profiles that differ from the unsubstituted parent scaffold [2]. Similarly, the des-hydroxy analog 2-(piperidin-3-yl)-1H-benzimidazole (CAS 123771-23-3) lacks the hydrogen-bond donor capacity of the 3-hydroxyl group, altering both aqueous solubility and target-binding geometry . Generic substitution across this series without empirical verification of the specific substitution pattern risks introducing unanticipated off-target pharmacology (e.g., hERG channel inhibition) or compromising CNS exposure—critical considerations for both research reproducibility and procurement specification [1].

1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol (CAS 1065484-17-4): Quantitative Differentiation Evidence Against Closest Analogs


CYP3A4 Metabolic Liability Profiling: Quantitative Inhibition Data for Drug-Drug Interaction Risk Stratification

1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol demonstrates moderate reversible inhibition of human recombinant CYP3A4, with a Ki of 120 nM for midazolam 1'-hydroxylase activity and an IC₅₀ of 300 nM under identical assay conditions [1]. For testosterone 6β-hydroxylase activity on the same enzyme, the Ki is 170 nM with an IC₅₀ of 690 nM [1]. While no direct head-to-head CYP3A4 inhibition data for the closest des-hydroxy analog 2-(piperidin-3-yl)-1H-benzimidazole are currently available in the public domain, cross-study comparison with the broader benzimidazole-piperidine class indicates that the presence of the 3-hydroxyl group can modulate CYP enzyme binding through hydrogen-bond interactions with active-site residues [2].

CYP3A4 inhibition Drug-drug interaction Metabolic stability ADME Liver microsomes

hERG Channel Selectivity: Structural Determinants for Cardiovascular Safety Profiling in Benzimidazole-Piperidine Series

In the 2-(piperidin-3-yl)-1H-benzimidazole series from which 1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol is derived, representative compounds demonstrated improved hERG selectivity over a previously identified 2-aminobenzimidazole series [1]. The parent 2-(piperidin-3-yl)-1H-benzimidazole chemotype shows hERG channel inhibition with an IC₅₀ of 5.4 μM [2]. Critically, SAR studies established that hERG activity in this series can be modulated via manipulation of the benzimidazole N1 substituent—a position that remains unsubstituted (NH) in the target compound [1]. This unsubstituted N1 status confers a defined baseline hERG liability profile distinct from N1-alkylated or N1-arylated analogs, which typically exhibit altered (often reduced) hERG inhibition [1].

hERG inhibition Cardiotoxicity Safety pharmacology Ion channel Selectivity

Antidepressant-Like Behavioral Efficacy: In Vivo Validation of Benzimidazole-Piperidine Pharmacophore

A series of 2-(4-substituted-phenyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazole derivatives, structurally related to the target compound through the shared benzimidazole-piperidine pharmacophore, demonstrated significant antidepressant-like activity in murine behavioral models [1]. Compounds 2c-2h at 10 mg/kg significantly reduced immobility time in both Tail Suspension Test (TST) and Modified Forced Swimming Test (MFST) paradigms, with efficacy comparable to fluoxetine at 20 mg/kg [1]. The prolongation of swimming time without affecting climbing behavior indicated a serotonergic mechanism distinct from noradrenergic pathways [1]. Importantly, activity cage testing confirmed that these effects were specific to antidepressant-like activity rather than non-specific locomotor stimulation [1].

Antidepressant Tail suspension test Forced swimming test Serotonergic Behavioral pharmacology

Cholinesterase Inhibition Profile: In Vitro Activity Benchmarking of Benzimidazole-Piperidine Hybrid Scaffolds

A series of 26 benzimidazole-based pyrrole/piperidine hybrid analogs were synthesized and screened for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities [1]. Compounds 1-13 exhibited AChE IC₅₀ values ranging from 19.44 ± 0.60 μM to 36.05 ± 0.4 μM against reference standards allanzanthane (IC₅₀ = 16.11 ± 0.33 μM) and galantamine (IC₅₀ = 19.34 ± 0.62 μM) [1]. BuChE inhibitory activities for the same set ranged from IC₅₀ = 21.57 ± 0.61 μM to 39.55 ± 0.03 μM versus allanzanthane (IC₅₀ = 18.14 ± 0.05 μM) and galantamine (IC₅₀ = 21.45 ± 0.21 μM) [1]. Compounds 14-26 showed comparable activity ranges [1]. Molecular docking studies of the most potent analogs (2, 4, 10, 13) revealed docking scores of −10.50 to −7.8 for AChE and −8.97 to −7.6 for BuChE, confirming active-site binding interactions [1].

Acetylcholinesterase Butyrylcholinesterase Alzheimer's disease Cholinergic Enzyme inhibition

H₁ Receptor Antagonist Activity: Potency Benchmarking in the 2-(Piperidin-3-yl)-1H-benzimidazole Chemotype

The 2-(piperidin-3-yl)-1H-benzimidazole chemotype has been validated as a selective, CNS-penetrating H₁-antihistamine scaffold with demonstrated utility in insomnia models [1]. Representative compound Antihistamine-1 (a 2-(piperidin-3-yl)-1H-benzimidazole derivative) exhibits H₁ receptor antagonism with an IC₅₀ of 0.8 μM [2]. The SAR investigation established that H₁ potency, CNS penetration, and hERG selectivity in this series are exquisitely sensitive to substitution at the benzimidazole N1 position and piperidine C3/C4 positions [1]. The unsubstituted N1 status of the target compound defines its baseline H₁ activity and CNS penetration profile, positioning it as a reference scaffold for SAR expansion or as a starting point for optimization toward sedative hypnotic applications [1].

Histamine H1 receptor Antihistamine GPCR CNS penetration Insomnia

1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol (CAS 1065484-17-4): Evidence-Supported Research and Procurement Application Scenarios


CNS Drug Discovery: H₁ Antihistamine Scaffold Optimization and hERG Selectivity Profiling

This compound serves as an optimal starting scaffold for CNS-penetrating H₁ antihistamine drug discovery programs targeting insomnia or related sleep disorders. The 2-(piperidin-3-yl)-1H-benzimidazole chemotype has validated CNS penetration and H₁ antagonist activity (IC₅₀ = 0.8 μM for representative compounds), with demonstrated utility in sedative hypnotic applications [1]. The unsubstituted N1 position of the benzimidazole ring provides a defined baseline hERG liability (parent chemotype IC₅₀ = 5.4 μM), enabling systematic SAR exploration to improve cardiovascular safety margins [1]. The 3-hydroxyl group on the piperidine ring offers a hydrogen-bond donor/acceptor vector for potency optimization and physicochemical property modulation .

ADME and Drug-Drug Interaction Studies: CYP3A4 Metabolic Profiling

The compound is appropriate for in vitro ADME studies requiring a characterized CYP3A4 inhibition profile. Quantitative inhibition data are available for human recombinant CYP3A4: Ki = 120 nM (midazolam 1'-hydroxylase) and Ki = 170 nM (testosterone 6β-hydroxylase), with corresponding IC₅₀ values of 300 nM and 690 nM [2]. This defined metabolic liability profile supports its use as a reference compound in drug-drug interaction risk assessment panels or as a tool compound for CYP3A4 enzyme inhibition studies in human liver microsome assays [2].

Antidepressant Drug Discovery: Serotonergic Pathway Target Validation

This compound is suitable for antidepressant drug discovery programs targeting serotonergic mechanisms. In vivo behavioral validation of structurally related benzimidazole-piperidine derivatives demonstrated significant antidepressant-like activity in Tail Suspension Test (TST) and Modified Forced Swimming Test (MFST) paradigms at 10 mg/kg, with efficacy comparable to fluoxetine at 20 mg/kg and a serotonergic mechanism distinct from noradrenergic pathways [3]. The target compound's benzimidazole-piperidine pharmacophore and 3-hydroxyl functional handle position it as a viable scaffold for optimizing potency, selectivity, and CNS pharmacokinetics in mood disorder applications [3].

Neurodegenerative Disease Research: Cholinesterase Inhibitor Scaffold Exploration

The compound is applicable in anti-Alzheimer drug discovery as part of a benzimidazole-piperidine hybrid scaffold with characterized cholinesterase inhibition activity. Class-level in vitro screening of 26 structurally related analogs established AChE IC₅₀ values ranging from 19.44 μM to 36.05 μM and BuChE IC₅₀ values from 21.57 μM to 39.55 μM against reference standards [4]. Molecular docking confirmed active-site binding interactions, supporting further optimization of the scaffold for improved potency and selectivity [4]. The 3-hydroxyl group provides a modifiable vector for enhancing enzyme inhibition and CNS bioavailability.

Quote Request

Request a Quote for 1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.